4,4',4''-Nitrilotriphenol

概要

説明

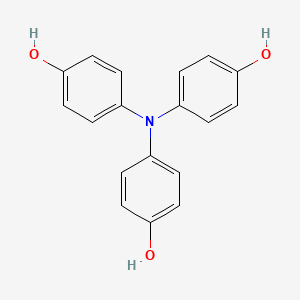

4,4’,4’'-Nitrilotriphenol is an organic compound with the molecular formula C21H15NO6. It is known for its unique structure, which consists of a nitrilo group (-N=) attached to three phenol groups. This compound is used in various fields, including organic synthesis and pharmaceutical synthesis.

準備方法

4,4’,4’'-Nitrilotriphenol can be synthesized through different methods. One common approach involves the extraction of compounds from natural sources, such as Praxelis clematidea. The dried aerial parts of the plant are subjected to ethanol extraction, followed by solvent partitioning using hexane, chloroform, ethyl acetate, and water. The fractions are then separated using silica gel chromatography and reversed-phase chromatography . Another method involves the use of low-cost raw materials and simple reactions to produce the compound, followed by oxidation with air to obtain the desired product .

化学反応の分析

4,4’,4’'-Nitrilotriphenol undergoes various chemical reactions, including reduction, oxidation, and substitution. One notable reaction is the reduction of 4-nitrophenol to 4-aminophenol, which is commonly used to assess the catalytic activity of metallic nanoparticles. This reaction is important for industrial water treatment and synthetic pathways. The compound also forms complexes that are pivotal in studying bimolecular nucleophilic substitution reactions.

科学的研究の応用

4,4’,4’'-Nitrilotriphenol has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and pharmaceutical synthesis. In biology, it has been evaluated for its antimicrobial effects against bacterial and fungal pathogens, such as Xanthomonas oryzae and Pyricularia oryzae . In medicine, it is investigated for its potential use in developing electrochemical sensors and photocatalytic degradation processes for environmental remediation. Additionally, it is explored as an organic radical cathode material for high-rate aqueous zinc-ion batteries .

作用機序

The mechanism of action of 4,4’,4’'-Nitrilotriphenol involves its interaction with molecular targets and pathways. For instance, its reduction reaction with 4-nitrophenol to 4-aminophenol is facilitated by the catalytic activity of metallic nanoparticles. The compound’s antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal pathogens . In electrochemical applications, its high electron conductivity and stability contribute to its effectiveness as a cathode material .

類似化合物との比較

4,4’,4’‘-Nitrilotriphenol can be compared with other similar compounds, such as 2,4-Dinitrophenol. While both compounds are used in biochemical studies, 4,4’,4’'-Nitrilotriphenol is unique due to its specific structure and applications in various fields. Other similar compounds include 4-aminothiophenol, which is used in surface-enhanced Raman scattering research, and graphitic carbon nitride-based photocatalysts used for environmental remediation.

生物活性

4,4',4''-Nitrilotriphenol (C21H15NO6), a compound characterized by its unique structure comprising three phenolic groups attached to a nitrilo group, has garnered attention in recent years for its significant biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses with related compounds.

Overview of Biological Activity

Antimicrobial Effects

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens. Specifically, it has demonstrated effectiveness against the bacterial pathogen Xanthomonas oryzae and the fungal pathogen Pyricularia oryzae, both of which are significant in agricultural contexts. The compound's mechanism of action appears to involve the inhibition of growth and metabolic processes in these microorganisms .

Mechanism of Action

The antimicrobial activity of this compound is hypothesized to be linked to its ability to disrupt cellular functions in bacteria and fungi. This disruption may occur through the inhibition of essential enzymes or interference with cell wall synthesis, similar to other known antimicrobial agents . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds such as 2,4-Dinitrophenol and flavonoids.

| Compound | Structure | Primary Activity | Notes |

|---|---|---|---|

| This compound | C21H15NO6 | Antimicrobial | Effective against X. oryzae and P. oryzae |

| 2,4-Dinitrophenol | C6H4N2O5 | Herbicidal | Used primarily in agricultural applications |

| Flavonoids | Various structures | Antioxidant and antimicrobial | Commonly found in plants; diverse health benefits |

Case Studies

Several studies have focused on the isolation and identification of this compound from natural sources such as Praxelis clematidea. One notable study highlighted its extraction using ethanol followed by chromatographic techniques, confirming its structure through NMR and mass spectrometry . The findings suggest that this compound not only possesses antibacterial properties but may also serve as a precursor for developing new antimicrobial agents.

Research Findings

- Antimicrobial Efficacy : A study published in 2021 demonstrated that extracts containing this compound inhibited the growth of Xanthomonas oryzae effectively in vitro. This study marked the first report on the isolation of this compound from natural resources and its evaluation for physiological activity .

- Comparative Activity : The biological activities of this compound were found to be comparable to those of certain flavonoids. This suggests potential for its use as an alternative antimicrobial agent due to its structural similarities with compounds already recognized for their health benefits .

- Toxicity Considerations : While promising results have been observed regarding its antimicrobial properties, further investigation into the toxicity of this compound is crucial. Understanding its safety profile will be essential before considering commercial applications .

特性

IUPAC Name |

4-(4-hydroxy-N-(4-hydroxyphenyl)anilino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-16-7-1-13(2-8-16)19(14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,20-22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPXQMGQXGDRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595896 | |

| Record name | 4,4',4''-Nitrilotriphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25926-14-1 | |

| Record name | 4,4',4''-Nitrilotriphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。